4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core. Its structure includes a 2-bromobenzoyl substituent at the 4-position and a methyl group at the 8-position, with a carboxylic acid moiety at the 3-position.
Properties
IUPAC Name |
4-(2-bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-4-2-3-5-13(12)18/h2-5,11,14H,6-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPGYEOEPSWXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl group, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the spirocyclic core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives, differing primarily in the substituents on the benzoyl group. Below is a detailed comparison based on structural analogs identified in the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Bromine’s larger size (vs. Cl/F) may enhance hydrophobic interactions in biological systems . Electron-Donating Groups (OCH₃): Methoxy-substituted analogs (e.g., 3- and 2-methoxybenzoyl) exhibit higher predicted solubility due to increased polarity, though steric effects in ortho-substituted derivatives (2-methoxy) could limit binding to target proteins .
Synthetic Accessibility :
- describes a multigram-scale synthesis of spirocyclic α-prolines using tert-butoxycarbonyl (Boc) protection and sulfone oxidation, suggesting analogous protocols could apply to the target compound .
- Crystallographic analysis (e.g., SHELX programs in ) is critical for confirming spirocyclic conformations and substituent orientations .
Pharmacological Potential: While direct data are lacking, the 2,8-diazaspiro[4.5]decane scaffold in and is linked to enzyme inhibition and cardiovascular applications, hinting at possible bioactivity for the target compound .
Commercial Availability :
- Fluorobenzoyl and methoxybenzoyl analogs are listed as discontinued (), possibly due to challenges in synthesis or stability .
Biological Activity
4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, with the CAS number 1326810-19-8, is a complex organic compound notable for its unique spirocyclic structure and the presence of a bromobenzoyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of antibiotic resistance and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C17H20BrNO4, with a molecular weight of approximately 382.25 g/mol. The structure features a spirocyclic framework that is characteristic of many biologically active compounds, particularly those that interact with enzymes or receptors.
| Property | Details |
|---|---|
| Molecular Formula | C17H20BrNO4 |
| Molecular Weight | 382.25 g/mol |
| CAS Number | 1326810-19-8 |
| Functional Groups | Carboxylic acid, bromobenzoyl |
Enzyme Inhibition
Research indicates that compounds with similar structural features to this compound may exhibit significant enzyme inhibition properties. For example, spirocyclic tazobactams are known to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial strains. This mechanism suggests that the compound could potentially enhance the efficacy of beta-lactam antibiotics by preventing bacterial degradation of these drugs.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Beta-Lactamase Inhibition : A study indicated that spirocyclic tazobactams effectively inhibit beta-lactamase enzymes, enhancing the activity of beta-lactam antibiotics against resistant bacteria.
- Antitubercular Activity : Research on related compounds has demonstrated significant antitubercular activity, suggesting that modifications to the spirocyclic structure can lead to enhanced efficacy against Mycobacterium tuberculosis .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of various derivatives have revealed that specific substitutions can drastically affect biological activity, particularly in enzyme inhibition and antimicrobial efficacy .
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